molecular formula C7H12O2 B1339868 4-Hydroxy-3-methylcyclohexanone CAS No. 89897-04-1

4-Hydroxy-3-methylcyclohexanone

Cat. No.: B1339868
CAS No.: 89897-04-1
M. Wt: 128.17 g/mol
InChI Key: BSSXPZSFKIABFR-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylcyclohexanone is an organic compound with the molecular formula C7H12O2 It is a derivative of cyclohexanone, characterized by the presence of a hydroxyl group and a methyl group on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methylcyclohexanone can be synthesized through several methods. One common approach involves the hydroxylation of 3-methylcyclohexanone. This reaction typically employs oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. The use of catalysts such as transition metal complexes can facilitate the hydroxylation reaction, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-3-methylcyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylcyclohexanone involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The carbonyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    Cyclohexanone: Lacks the hydroxyl and methyl groups, making it less reactive in certain contexts.

    3-Hydroxy-4-methylcyclohexanone: Similar structure but with different positioning of the hydroxyl and methyl groups, leading to different chemical properties.

    4-Methylcyclohexanone: Lacks the hydroxyl group, affecting its reactivity and applications

Uniqueness: 4-Hydroxy-3-methylcyclohexanone is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

4-hydroxy-3-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-4-6(8)2-3-7(5)9/h5,7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSXPZSFKIABFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555959
Record name 4-Hydroxy-3-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89897-04-1
Record name 4-Hydroxy-3-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3-methylcyclohexanone
Reactant of Route 2
4-Hydroxy-3-methylcyclohexanone
Reactant of Route 3
4-Hydroxy-3-methylcyclohexanone
Reactant of Route 4
4-Hydroxy-3-methylcyclohexanone
Reactant of Route 5
4-Hydroxy-3-methylcyclohexanone
Reactant of Route 6
4-Hydroxy-3-methylcyclohexanone

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